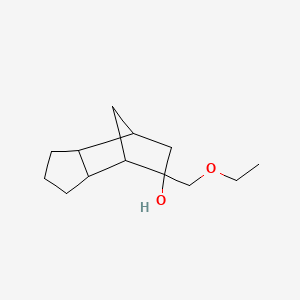
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride typically involves the esterification of valeric acid with 2,2,4,4-tetramethyl-3-diethylaminopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product .
化学反应分析
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release valeric acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Butyric acid esters: Similar in structure but with a shorter carbon chain.
Hexanoic acid esters: Similar in structure but with a longer carbon chain.
Isovaleric acid esters: Similar in structure but with a branched carbon chain.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is unique due to its specific ester structure and the presence of the 2,2,4,4-tetramethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
32058-57-4 |
|---|---|
分子式 |
C16H34ClNO2 |
分子量 |
307.9 g/mol |
IUPAC 名称 |
3-(diethylamino)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-8-17(9-2)11-10-12-19-14(18)16(6,7)13-15(3,4)5;/h8-13H2,1-7H3;1H |
InChI 键 |
JWHPXGXYVCQSHM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC(=O)C(C)(C)CC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


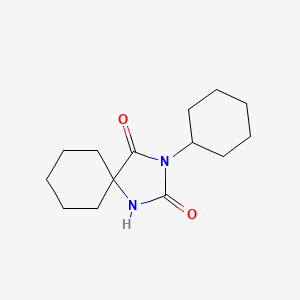
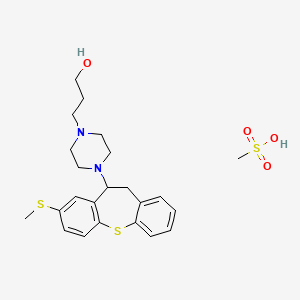

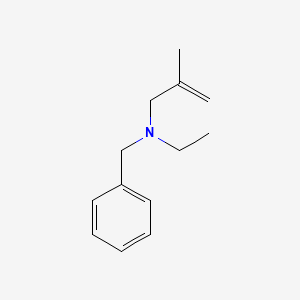
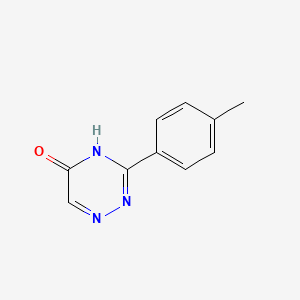
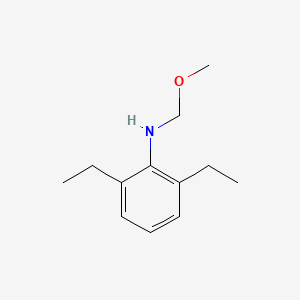
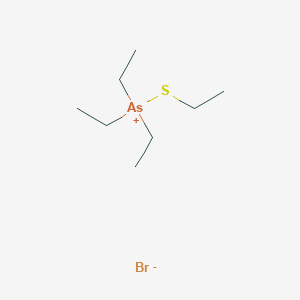
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
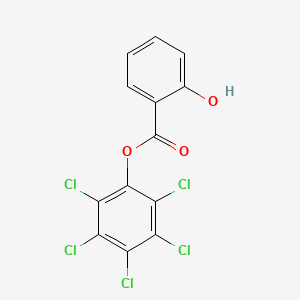
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
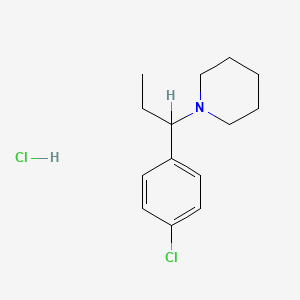
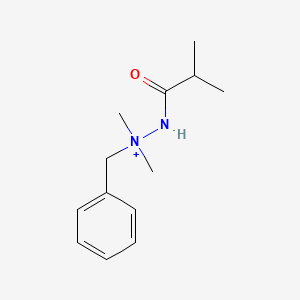
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
